molecular formula C19H22N2O5S B2759979 N-(2,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 899994-31-1

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

Cat. No. B2759979
CAS RN: 899994-31-1
M. Wt: 390.45
InChI Key: WZKGJIFKKYBEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, also known as DTBZ, is a chemical compound that has been extensively studied in the field of neuroscience due to its potential therapeutic applications for neurodegenerative disorders. DTBZ is a selective ligand for the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized novel chemical structures that share functional groups or core structures with N-(2,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide. These compounds have been evaluated for their biological activities, such as anticancer, antimicrobial, and antioxidant properties. For instance, Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and assessed their antioxidant activities, discovering moderate to significant radical scavenging activity among the compounds (Ahmad et al., 2012).

Antineoplastic Properties

Compounds with structures related to N-(2,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide have been investigated for their potential in cancer treatment. Zhang et al. (2011) studied the metabolism and disposition of a novel antineoplastic compound, showcasing a unique pharmacologic property of accelerating bone-marrow cell formation, indicating the therapeutic potential of related compounds in oncology (Zhang et al., 2011).

Photophysical Characteristics

The study of photophysical properties is crucial in the development of fluorescent markers and sensors. Padalkar et al. (2011) synthesized fluorescent derivatives based on benzimidazole, benzoxazole, and benzothiazole, which are related to the functional groups in N-(2,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide. These compounds exhibited significant excited state intra-molecular proton transfer (ESIPT) inspired characteristics, highlighting their potential in fluorescence-based applications (Padalkar et al., 2011).

Corrosion Inhibition

Compounds containing benzothiazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating the chemical versatility of structures related to N-(2,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide. Hu et al. (2016) synthesized two benzothiazole derivatives and studied their corrosion inhibiting effect against steel in a 1 M HCl solution, showcasing the potential of such compounds in protecting metals from corrosion (Hu et al., 2016).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-16-9-10-17(18(13-16)26-2)20-19(22)14-5-7-15(8-6-14)21-11-3-4-12-27(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKGJIFKKYBEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

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